

A Comprehensive Technical Guide to the Physical Properties of 3-Phenylpropanal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Phenylpropanal*

Cat. No.: B7769412

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropanal, also known as hydrocinnamaldehyde, is an aromatic aldehyde with the chemical formula C₉H₁₀O.[1][2] It is a colorless to pale yellow viscous liquid recognized for its characteristic floral and fresh aroma, which has led to its widespread use in the fragrance and flavor industries.[3] Beyond its sensory attributes, a thorough understanding of its physical properties is essential for its application in chemical synthesis, quality control, and for safety considerations in research and industrial settings. This guide provides an in-depth overview of the key physical properties of **3-Phenylpropanal**, with a focus on its boiling point and density, and outlines the standard experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **3-Phenylpropanal** is presented in the table below. These values have been compiled from various reputable sources and provide a comprehensive overview of the compound's characteristics.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ O	[1] [4]
Molecular Weight	134.18 g/mol	[2] [5]
Appearance	Colorless to pale yellow viscous liquid	[2] [3] [6]
Boiling Point	222 °C	[5] [7]
104-105 °C at 13 mmHg	[8]	
224 °C	[1]	
Density	1.01 g/cm ³ (at 20 °C)	[5] [7]
1.019 g/mL (at 25 °C)	[7]	
1.010 g/mL	[1]	
Melting Point	-42 °C	[1] [7]
Flash Point	95 °C (closed cup)	[5] [7]
Autoignition Temperature	245 °C	[5] [7]
Vapor Pressure	15 hPa (at 98 °C)	[7]
CAS Number	104-53-0	[2] [5]
InChI Key	YGCZTXZTJXYWCO-UHFFFAOYSA-N	[1] [7]
SMILES	O=CCCCc1ccccc1	[1] [7]

Experimental Protocols

The determination of the physical properties of a compound like **3-Phenylpropanal** requires precise and standardized experimental procedures. Below are detailed methodologies for measuring its boiling point and density.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and reliable method for determining the boiling point of an organic liquid is the distillation method.

Apparatus:

- Distillation flask
- Condenser
- Thermometer
- Heating mantle or sand bath
- Boiling chips
- Receiving flask

Procedure:

- Place a small volume of **3-Phenylpropanal** into the distillation flask, ensuring it is no more than two-thirds full.
- Add a few boiling chips to the flask to ensure smooth boiling.
- Set up the distillation apparatus as shown in the diagram below. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.
- Begin heating the flask gently.
- Observe the temperature as the liquid begins to boil and the vapor rises into the condenser.
- The boiling point is the temperature at which the vapor and liquid are in equilibrium, and this is indicated by a stable temperature reading on the thermometer as the liquid condenses and is collected in the receiving flask.

- Record the temperature at which a steady distillation rate is achieved. This temperature is the observed boiling point. It is also important to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume. For a liquid like **3-Phenylpropanal**, the density can be accurately determined using a pycnometer or by direct mass and volume measurements.

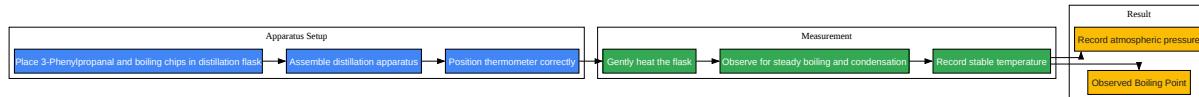
Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
- Analytical balance
- Water bath with temperature control
- The sample of **3-Phenylpropanal**

Procedure:

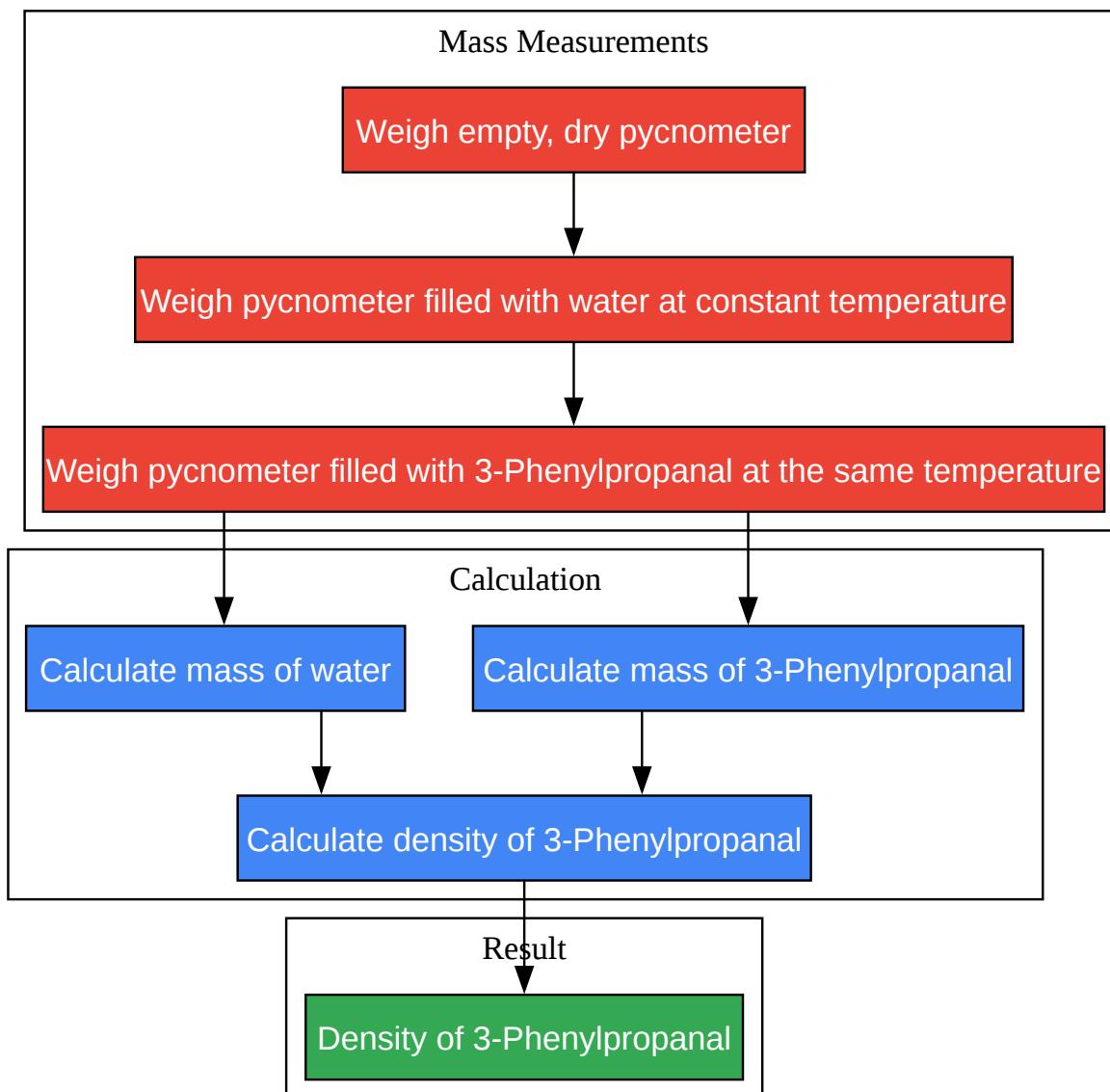
- Thoroughly clean and dry the pycnometer.
- Determine and record the mass of the empty, dry pycnometer.
- Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).
- Carefully dry the outside of the pycnometer and weigh it.
- Empty and dry the pycnometer again.
- Fill the pycnometer with **3-Phenylpropanal** and return it to the constant temperature water bath to reach the same thermal equilibrium.
- Dry the exterior of the pycnometer and weigh it.

- The density of **3-Phenylpropanal** can then be calculated using the following formula:


Density of sample = (Mass of sample / Mass of water) x Density of water at the experimental temperature.

Where:

- Mass of sample = (Mass of pycnometer + sample) - (Mass of empty pycnometer)
- Mass of water = (Mass of pycnometer + water) - (Mass of empty pycnometer)


Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflows for the experimental determination of boiling point and density.

[Click to download full resolution via product page](#)

Boiling Point Determination Workflow

[Click to download full resolution via product page](#)

Density Determination Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-phenylpropanal [stenutz.eu]
- 2. Benzenepropanal | C9H10O | CID 7707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinfo.com [nbinfo.com]
- 4. scbt.com [scbt.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 3-Phenylpropionaldehyde for synthesis 104-53-0 [sigmaaldrich.com]
- 8. Showing Compound 3-Phenylpropanal (FDB011835) - FooDB [foodb.ca]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 3-Phenylpropanal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7769412#physical-properties-like-boiling-point-and-density-of-3-phenylpropanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com